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Compound of Interest

Compound Name:
2-Chloro-N-methyl-3-

oxobutanamide

CAS No.: 4116-10-3

Cat. No.: B1594424

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-chloro-N-methyl-3-
oxobutanamide, a versatile chemical intermediate. Authored from the perspective of a Senior

Application Scientist, this document delves into the compound's chemical identity, synthesis,

purification, reactivity, and applications, with a particular focus on its relevance in medicinal

chemistry and drug development.

Core Chemical Identity and Physicochemical
Properties
Initially, it is critical to dispel a common point of confusion in chemical literature and databases.

The topic of this guide, N-Methyl-2-chloroacetoacetamide, is most accurately identified by the

IUPAC name 2-chloro-N-methyl-3-oxobutanamide. It is crucial to distinguish this compound

from its close analogs, such as N,N-dimethyl-2-chloroacetoacetamide and 2-chloro-N-

methylacetamide, as their properties and reactivity profiles differ.
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The definitive identifiers for 2-chloro-N-methyl-3-oxobutanamide are presented in Table 1.

Table 1: Core Identifiers for 2-chloro-N-methyl-3-oxobutanamide

Identifier Value Source

IUPAC Name
2-chloro-N-methyl-3-

oxobutanamide
[1]

CAS Number 4116-10-3 [1]

Molecular Formula C₅H₈ClNO₂ [1]

Molecular Weight 149.57 g/mol [1]

Common Synonyms

N-Methyl-2-

chloroacetoacetamide, α-

chloroaceto N-

methylacetamide

[2]

A summary of computed physicochemical properties, which are valuable for predicting solubility

and behavior in biological systems, is provided in Table 2.

Table 2: Computed Physicochemical Properties

Property Value Source

XLogP3 0.1 [1]

Hydrogen Bond Donors 1 [1]

Hydrogen Bond Acceptors 2 [1]

Rotatable Bond Count 2 [1]

Topological Polar Surface Area 46.2 Å² [1]

graph "chemical_structure" {

layout=neato;

node [shape=plaintext];
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edge [color="#202124"];

// Atom nodes

C1 [label="C"];

O1 [label="O"];

C2 [label="C"];

Cl1 [label="Cl"];

C3 [label="C"];

O2 [label="O"];

N1 [label="N"];

C4 [label="C"];

C5 [label="C"];

H_N [label="H"];

// Positioning

C1 [pos="0,1!"];

O1 [pos="0,2!"];

C2 [pos="1.5,1!"];

Cl1 [pos="1.5,2!"];

C3 [pos="2.5,0!"];

O2 [pos="3.5,0!"];

N1 [pos="2.5,-1!"];

H_N [pos="2.5,-2!"];

C4 [pos="1.5,-1!"];

C5 [pos="-1,1!"];

// Bonds

C1 -- O1 [style=double, len=1.2];

C1 -- C2;

C1 -- C5;

C2 -- Cl1;

C2 -- C3;

C3 -- O2 [style=double, len=1.2];
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C3 -- N1;

N1 -- H_N;

N1 -- C4;

}

Caption: 2D Structure of 2-chloro-N-methyl-3-oxobutanamide

Synthesis and Purification: A Field-Proven
Approach
The primary route to synthesizing 2-chloro-N-methyl-3-oxobutanamide is through the direct

chlorination of its precursor, N-methylacetoacetamide. This seemingly straightforward

transformation is nuanced by the potential for over-chlorination, leading to the formation of the

significant impurity, N-methyl-2,2-dichloroacetoacetamide.

Synthesis Protocol: α-Chlorination of N-
methylacetoacetamide
While a specific, peer-reviewed protocol for this exact transformation is not readily available, a

general procedure can be adapted from standard organic synthesis practices for the α-

chlorination of β-dicarbonyl compounds.

Step-by-Step Methodology:

Dissolution: Dissolve N-methylacetoacetamide (1.0 eq) in a suitable chlorinated solvent such

as dichloromethane or chloroform.

Cooling: Cool the solution to 0-5 °C in an ice bath. This is a critical step to control the

exothermicity of the reaction and minimize side product formation.

Chlorinating Agent Addition: Add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) (1.0-

1.1 eq), dropwise to the stirred solution. The slow addition rate is paramount to maintaining

temperature control.

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or

Gas Chromatography-Mass Spectrometry (GC-MS).
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Quenching: Once the starting material is consumed, slowly quench the reaction by adding a

saturated aqueous solution of sodium bicarbonate.

Extraction: Separate the organic layer and extract the aqueous layer with the chlorinated

solvent.

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or

magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude

product.
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Synthesis

N-methylacetoacetamide in DCM
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Add SO₂Cl₂ dropwise
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Quench with NaHCO₃(aq)

Extract with DCM

Dry & Concentrate

Crude Product
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Caption: General workflow for the synthesis of the target compound.
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Purification: Selective Degradation of Dichloro-
Impurities
A key challenge in the synthesis is the removal of the N-methyl-2,2-dichloroacetoacetamide

impurity. A patented method provides an elegant solution through selective hydrolytic

degradation. This process exploits the higher reactivity of the dichloro-species in a controlled

pH environment.

Protocol for Selective Hydrolysis (based on US Patent 3,427,352):

pH Controlled Hydrolysis: The crude product mixture is treated with a weak base, such as

aqueous ammonia, while maintaining the pH between 6.0 and 8.5.

Temperature Control: The reaction is typically conducted at a temperature between 0 and 50

°C.

Selective Degradation: Within this pH and temperature range, the N-methyl-2,2-

dichloroacetoacetamide is selectively degraded at a much faster rate than the desired

monochloro product.

Acidification and Extraction: Following the degradation, the mixture is acidified (e.g., with HCl

to pH 1-4), and the purified N-methyl-2-chloroacetoacetamide is extracted with a solvent like

methylene chloride.

This self-validating system ensures a high-purity final product by targeting the removal of the

most significant process-related impurity.

Reactivity and Mechanistic Considerations
2-chloro-N-methyl-3-oxobutanamide is a bifunctional molecule, possessing two electrophilic

centers (the carbon bearing the chlorine and the two carbonyl carbons) and an enolizable

proton, which provides a nucleophilic site. This electronic makeup makes it a valuable synthon,

particularly in the construction of heterocyclic systems.

Keto-Enol Tautomerism
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The presence of protons on the carbon between the two carbonyl groups allows for keto-enol

tautomerism. The enol form is a key intermediate in many of its reactions, providing a

nucleophilic double bond.

Versatility in Heterocyclic Synthesis
The 1,3-dicarbonyl motif combined with the α-chloro substituent makes this compound an ideal

precursor for various condensation reactions. A prime example is the Hantzsch Thiazole

Synthesis. In this reaction, the α-haloketone moiety of 2-chloro-N-methyl-3-oxobutanamide
reacts with a thioamide to form a thiazole ring, a common scaffold in many pharmaceutical

agents.

2-chloro-N-methyl-
3-oxobutanamide

Thiazoline Intermediate
Thioamide

(e.g., Thiourea)

+ Substituted Thiazole

Dehydration/
Cyclization

Click to download full resolution via product page

Caption: Hantzsch synthesis using the target compound.

Applications in Drug Discovery and Development
While specific examples in late-stage clinical candidates are not widely published, the structural

motifs accessible from 2-chloro-N-methyl-3-oxobutanamide are of significant interest in

medicinal chemistry.

Scaffold for Bioactive Molecules: As demonstrated by its utility in the Hantzsch synthesis, this

compound serves as a building block for thiazoles and other related heterocycles. These ring

systems are present in a wide array of approved drugs, including antimicrobials, anti-

inflammatory agents, and kinase inhibitors.

Precursor for Agrochemicals: The compound is a known precursor in the synthesis of certain

insecticides. [3] This highlights its industrial relevance and the robustness of its synthetic

routes.
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Safety and Handling
As a reactive α-chloro-β-dicarbonyl compound, 2-chloro-N-methyl-3-oxobutanamide must be

handled with appropriate precautions.

Table 3: GHS Hazard Information

Hazard Statement Description Source

H302 Harmful if swallowed [1]

H311 Toxic in contact with skin [1]

H315 Causes skin irritation [1]

H317
May cause an allergic skin

reaction
[1]

H318 Causes serious eye damage [1]

H335 May cause respiratory irritation [1]

Handling Recommendations:

Use in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves

(e.g., nitrile), safety goggles, and a lab coat.

Avoid inhalation of dust or vapors.

Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts

of water.

Conclusion
2-chloro-N-methyl-3-oxobutanamide is a valuable and reactive building block for organic

synthesis. Its utility is primarily derived from its bifunctional nature, which allows for the efficient

construction of complex molecules, particularly heterocyclic scaffolds of medicinal importance.

A thorough understanding of its synthesis, the management of its key dichloro-impurity, and its
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reactivity profile enables chemists in research and development to effectively leverage this

compound in the design and synthesis of novel chemical entities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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